Fullerene C78
Description
Historical Context and Evolution of Higher Fullerene Studies
The discovery of C60 in 1985 by Kroto, Curl, and Smalley marked the dawn of fullerene science, a breakthrough that earned them the Nobel Prize in Chemistry in 1996. preprints.org Initially, research primarily focused on the most abundant and readily isolable fullerenes, C60 and C70. aip.orgresearchgate.netwikipedia.org However, early experiments involving the vaporization of graphite (B72142) also indicated the presence of larger carbon cages, including C76, C78, C82, and C84, albeit in lower yields. aip.orgnih.gov
The evolution of higher fullerene studies has been driven by advancements in synthesis and separation techniques. Methods such as laser vaporization, arc discharge, pyrolysis, and flame combustion have been developed to produce fullerenes, with continuous efforts to improve yields and selectivity for specific higher fullerenes. preprints.org The challenges associated with the low abundance and the multitude of possible isomers for higher fullerenes spurred the development of sophisticated separation methods, particularly high-performance liquid chromatography (HPLC), which proved crucial for isolating individual higher fullerene species like C78. aip.orgnih.govmathnet.ru The ability to isolate pure samples of C78 paved the way for detailed characterization and exploration of its unique properties.
Significance of Fullerene C78 within Fullerene Science
This compound holds particular significance within fullerene science for several reasons. Unlike C60 and C70, which have only one and one isomer satisfying the Isolated Pentagon Rule (IPR), respectively, C78 can exist in multiple stable isomeric forms that adhere to the IPR. aip.orgacs.orgwikipedia.org The IPR states that stable fullerenes should not have adjacent pentagons, as fused pentagons introduce strain and reduce stability. aip.orgwikipedia.org For C78, there are five topologically distinct structures that satisfy the IPR: C2v(I), C2v(II), D3, D3h(I), and D3h(II). aip.org The existence and experimental isolation of multiple IPR isomers for C78 (specifically C2v(I), C2v(II), and D3) provided crucial experimental data for validating theoretical predictions about fullerene stability and isomer distribution. aip.orgnih.gov
Furthermore, C78, as a representative of higher fullerenes, exhibits different electronic and structural properties compared to C60 and C70 due to its larger cage size and varying arrangements of pentagons and hexagons. cymitquimica.comossila.com Studying C78 contributes to a deeper understanding of how fullerene properties evolve with increasing cage size and different isomeric structures. Its electronic properties, for instance, are of interest for developing advanced electronic devices. cymitquimica.com
Overview of Key Research Areas in this compound Chemistry
Research into this compound chemistry spans several key areas:
Synthesis and Isolation: Developing efficient methods for the selective synthesis and isolation of specific C78 isomers remains a significant research focus. This includes exploring traditional methods like arc discharge and pyrolysis, as well as novel approaches such as the direct synthesis from designed molecular precursors. preprints.orgmpg.denih.govacs.orgcapes.gov.brresearchgate.net
Structural Characterization and Isomerism: Determining the precise cage structure and symmetry of isolated C78 isomers is crucial. Techniques like 13C NMR spectroscopy and single-crystal X-ray diffraction (often through co-crystallization with other molecules) are vital tools for this purpose. aip.orgnih.govtandfonline.com Understanding the relative stability and interconversion pathways between different C78 isomers, including those that may not strictly follow the IPR, is also an area of investigation. aip.orgacs.org
Electronic and Physical Properties: Investigating the electronic structure, optical properties, and other physical characteristics of different C78 isomers is essential for understanding their potential applications. This involves theoretical calculations and experimental measurements, including studies of their electrochemical behavior. aip.orgaip.orgacs.org
Chemical Functionalization: Exploring the reactivity of the C78 cage and developing methods for chemical functionalization allows for tailoring its properties for specific applications. This includes addition reactions and the formation of derivatives. cymitquimica.comossila.comresearchgate.netmdpi.com
Endohedral Fullerenes: Encapsulating atoms or small molecules inside the C78 cage to form endohedral fullerenes (e.g., Sc2O@C78) is another important research area. acs.orglbl.gov These materials exhibit unique properties influenced by both the fullerene cage and the encapsulated species, with studies focusing on their synthesis, structure, and electronic behavior. acs.org
These research areas collectively contribute to a comprehensive understanding of this compound and its potential role in various scientific and technological domains.
Here is a table summarizing some key properties and data points related to this compound isomers based on the search results:
| Property | C2v(I)-C78 | C2v(II)-C78 | D3-C78 | D3h(I)-C78 | D3h(II)-C78 | Notes | Source |
| Isolated Pentagon Rule | Yes | Yes | Yes | Yes | Yes | Five isomers satisfy the IPR. aip.org | aip.org |
| Experimental Isolation | Yes | Yes | Yes | No | No | C2v(I), C2v(II), and D3 isomers have been experimentally isolated. aip.orgnih.gov | aip.orgnih.gov |
| Symmetry | C2v | C2v | D3 | D3h | D3h | Point group symmetries of the IPR isomers. aip.org | aip.org |
| Relative Abundance (Typical Isolation) | ~5 | ~2-3 | ~1-2 | N/A | N/A | Ratios observed in some isolation experiments (e.g., 5:2:2 or 5:3:2 for C2v(I):C2v(II):D3). aip.org | aip.org |
| Number of Hexagons | 29 | 29 | 29 | 29 | 29 | All C78 IPR isomers have 29 hexagons and 12 pentagons. aip.org | aip.org |
This table provides a snapshot of some key characteristics and experimental observations for the different C78 isomers that satisfy the Isolated Pentagon Rule.
Properties
IUPAC Name |
tetracontacyclo[25.6.5.516,28.44,32.35,11.321,34.28,10.212,15.222,35.229,31.113,20.124,38.02,6.014,19.017,25.018,23.030,37.033,36.547,54.446,53.448,58.126,51.150,52.03,45.07,42.09,61.039,40.041,43.044,63.049,76.055,78.056,62.057,68.059,64.060,67.065,69.066,71.070,73.072,75.074,77]octaheptaconta-1,3(45),4(48),5(61),6,8,10,12,14,16,18,20,22,24(39),25,27(38),28,30,32,34(42),35(40),36,41(43),44(63),46,49(76),50(77),51,53,55(78),56(62),57,59,64,66,68,70(73),71,74-nonatriacontaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78/c1-2-6-14-30-22-10(2)26-25-9(1)21-29-13-5(1)17-18(6)38-34(14)58-72-50(30)66-42(22)54-46(26)69-45(25)53-41(21)65-49(29)71-57-33(13)37(17)61-62(38)78-64-40-20-8-4-3-7-15-31-23-11(3)27-28-12(4)24-32-16(8)36(40)60(76(58)78)74(72)52(32)68(66)44(24)56(54)48(28)70(69)47(27)55(53)43(23)67(65)51(31)73(71)59-35(15)39(19(7)20)63(64)77(61)75(57)59 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELSFHQDWXAPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%12C%12=C%17C%18=C%16C%16=C%19C%20=C(C1=C5C(=C%18%20)C%17=C6C8=C%11%12)C1=C5C%19=C6C8=C%11C5=C5C(=C21)C1=C3C2=C3C%12=C1C1=C5C%11=C5C%11=C8C(=C%14C8=C%11C%11=C%14C(=C%12C1=C%115)C1=C3C(=C9C3=C1C%14=C8C%13=C%103)C7=C42)C6=C%16%15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fullerene C78
Conventional Production Techniques for Higher Fullerenes
Conventional methods for producing fullerenes, including higher fullerenes like C78, generally involve the vaporization of a carbon source under controlled atmospheric conditions. These techniques are effective in generating fullerenes but often result in a complex mixture of different cage sizes and isomers.
Arc Discharge Synthesis Methods
The arc discharge method is a widely used technique for fullerene synthesis. It involves creating an electric arc between two graphite (B72142) electrodes in a controlled atmosphere, typically helium. The high temperature of the arc vaporizes the graphite anode, and the subsequent cooling of the carbon plasma leads to the formation of fullerenes in the resulting soot wikipedia.orgresearchgate.net.
Research indicates that optimizing parameters such as discharge current, pressure, and electrode configuration can influence fullerene yield researchgate.netnih.gov. For example, a fabricated discharge system achieved an 8% fullerene yield at an arc current of 150 A and a chamber pressure of 100 Torr researchgate.net. Combining resistive heating of one electrode with the arc discharge technique has also shown promise in increasing fullerene yields nih.gov.
Laser Vaporization Techniques
Laser vaporization is another common method for generating fullerenes. This technique involves using a focused laser beam to ablate a carbon target, producing a carbon vapor google.com. The vapor then cools in a temperature-controlled space, allowing fullerene molecules to form google.com. Laser ablation of graphite in a helium atmosphere is a powerful technique for producing fullerene clusters researchgate.net.
The laser vaporization method can be extended to composite targets containing metal atoms or other elements to synthesize endohedral metallofullerenes or heteroatom fullerenes google.comsheffield.ac.uk. Studies using laser vaporization have also provided insights into the fullerene formation mechanism, suggesting a bottom-up growth process sheffield.ac.uk.
Pyrolysis of Aromatic Hydrocarbons
Pyrolysis of aromatic hydrocarbons is a method that involves the thermal decomposition of organic molecules to form fullerenes. Combustion of benzene, for instance, has been reported as an efficient process for producing fullerenes wikipedia.org. While pyrolysis of hydrocarbons can yield fullerenes like C60 and C70, the effectiveness for higher fullerenes like C78 can be low with conventional methods sciepub.com.
Selective Synthesis Approaches for Fullerene C78 Isomers
Conventional methods often produce a mixture of C78 isomers, which then require challenging separation techniques like HPLC researchgate.netmathnet.ru. Selective synthesis approaches aim to overcome this limitation by designing precursor molecules that predetermine the structure of the resulting fullerene isomer.
Direct Synthesis from Programmed Polycyclic Aromatic Hydrocarbon Precursors
A promising route for the selective synthesis of fullerenes, including specific C78 isomers, is based on using programmed planar polycyclic aromatic hydrocarbon (PAH) precursor molecules mpg.deresearchgate.net. These precursors are designed to contain the carbon framework required for the target fullerene cage mpg.de. The "unfolded" fullerene precursor can then be "stitched up" through intramolecular cyclodehydrogenation to form the desired fullerene isomer mpg.de.
Research has demonstrated the synthesis of a C78 fullerene-related structure intended as a pyrolytic precursor mpg.deresearchgate.netcapes.gov.brnih.govacs.org. This precursor contains all 78 carbon atoms in the necessary positions and a significant portion of the C-C bonds required for fullerene formation mpg.decapes.gov.bracs.org. Pyrolysis of such a precursor has shown selectivity for C78 fullerene formation mpg.deresearchgate.netcapes.gov.brnih.gov. This direct synthesis approach offers greater control over the fullerene formation process compared to standard methods mpg.de.
Flash Vacuum Pyrolysis (FVP) for Isomer Selectivity
Flash Vacuum Pyrolysis (FVP) is a technique often employed in the direct synthesis approach to achieve isomer selectivity mpg.deresearchgate.net. FVP involves rapidly heating the precursor molecule in a vacuum, promoting intramolecular cyclization and dehydrogenation to form the fullerene cage researchgate.netmpg.de.
The possibility of synthesizing higher fullerenes, including C78 and C84, by FVP of specially programmed precursors has been demonstrated researchgate.net. Flash pyrolysis of a C78 fullerene precursor was shown to be selective for C78 formation and was not significantly affected by Stone-Wales rearrangements or loss of C2 fragments, indicating its potential for synthesizing individual isomers of higher fullerenes mpg.deresearchgate.netcapes.gov.brnih.govacs.org. FVP, particularly when combined with the use of specifically designed PAH precursors, offers a pathway towards the rational and potentially high-yield synthesis of specific fullerene isomers mpg.de. The use of activating groups, such as fluorine, in the precursor molecules can further enhance the selectivity of the FVP process mpg.de.
| Synthesis Method | Carbon Source/Precursor | Key Conditions | Fullerene Product (includes C78) | Selectivity for C78 Isomers | Notes |
| Arc Discharge | Graphite electrodes | Helium atmosphere, Electric arc | Mixture of fullerenes (C60, C70, higher) | Low | Yield influenced by additives (B, Ti, Fe, Cu) and parameters researchgate.netmdpi.com |
| Laser Vaporization | Graphite target | Laser ablation, Controlled atmosphere | Mixture of fullerenes | Low | Can be used for endohedral fullerene synthesis google.com |
| Pyrolysis of Aromatic Hydrocarbons | Aromatic hydrocarbons (e.g., benzene) | High temperature | Mixture of fullerenes (C60, C70) | Low | Conventional methods may have low effectiveness for higher fullerenes sciepub.com |
| Direct Synthesis from PAH Precursors | Programmed PAH precursor | Pyrolysis (e.g., FVP) | Targeted fullerene isomer (C78) | High | Precursor design dictates isomer formation mpg.de |
| Flash Vacuum Pyrolysis (FVP) | Programmed PAH precursor | Vacuum, Rapid heating | Targeted fullerene isomer (C78) | High | Promotes intramolecular cyclization researchgate.netmpg.de |
Optimization of this compound Yields and Production Efficiency
Optimizing the yield and production efficiency of specific higher fullerenes like C78 presents a significant challenge in fullerene synthesis. While methods for producing macroscopic quantities of fullerenes, primarily C60 and C70, have been established, increasing the relative and absolute yields of less abundant higher fullerenes such as C78 requires specific modifications to synthesis and extraction procedures. utexas.eduijpsonline.com
The arc discharge method, a common technique for fullerene production, involves vaporizing graphite electrodes in an inert atmosphere, typically helium. ijpsonline.comiosrjournals.orgmdpi.com The resulting carbon soot contains a mixture of fullerenes of varying sizes. iosrjournals.orgnih.gov Research has explored several parameters to enhance the yield of higher fullerenes, including C78.
One approach involves modifying the composition of the graphite electrodes. Studies have shown that doping the anode rods with light elements such as boron can influence the fullerene distribution in the soot. For instance, using a 1% boron-doped graphite rod in a helium atmosphere with a small percentage of nitrogen gas (2% N2 in He) has been found to increase the yield of higher fullerenes like C78 and C84 by a factor of 2 compared to using pure carbon rods in pure helium. utexas.edu This modification also resulted in a reduction in the absolute yield of C60. utexas.edu
The composition of the inert gas atmosphere is another critical factor. Mixing small amounts of nitrogen gas with helium has been demonstrated to enhance both the absolute and relative yields of higher fullerenes. utexas.edu Conversely, decreasing the reactor pressure has been shown to result in a lower yield of fullerene production, aligning with thermodynamic calculations and numerical simulations. researchgate.net
Combining resistive heating with the arc discharge technique has also been investigated to improve fullerene yields. When one of the electrodes was resistively heated simultaneously with the arc discharge, higher yields of fullerenes were obtained compared to using only the direct arc technique. nih.gov
Beyond arc discharge, flame synthesis is another method for producing fullerenes by burning carbon-containing compounds in a flame. google.com This method allows for the optimization of fullerene yields and composition by controlling flame conditions such as the carbon-to-oxygen ratio, pressure, temperature, residence time, diluent concentration, and gas velocity. google.com While the relationship between flame conditions and specific fullerene yields is complex, increased temperature, lower pressures, and higher C/O ratios have generally favored increased C60 and C70 yields. google.com However, flame synthesis has also shown the ability to control the C70/C60 ratio, yielding higher amounts of C70 compared to the graphite vaporization technique. google.com
The possibility of selective fullerene cage formation through flash vacuum pyrolysis (FVP) of specially designed precursors has also been explored as a route towards direct synthesis of higher fullerenes like C78. researchgate.netmpg.de This approach involves synthesizing a planar polycyclic aromatic hydrocarbon (PAH) precursor with the desired carbon framework, which is then "rolled up" via cyclodehydrogenation. mpg.de While selective fullerene formation has been observed, achieving high conversion rates to the target molecules remains a challenge. mpg.de
The following table summarizes some findings related to the impact of synthesis parameters on fullerene yield:
| Synthesis Method | Parameter Varied | Observation | Relevant Fullerene Yield Impact (e.g., C78) | Source |
| DC Arc Discharge | Anode Doping (1% Boron) + Gas Mixture (2% N2 in He) | Increased yield of higher fullerenes (C78, C84); Reduced C60 yield. | Yield of C78 and C84 increased by a factor of 2. | utexas.edu |
| DC Arc Discharge | Inert Gas Pressure | Decreasing pressure resulted in lower fullerene yield. | Lower overall fullerene production. | researchgate.net |
| Arc Discharge System | Chamber Size | Larger chamber size (140mm x 500mm) yielded more fullerenes. | Higher overall fullerene yield (6-8% vs 3-4%). | iosrjournals.org |
| Arc Discharge System | Arc Current & Chamber Pressure | 150 A and 100 Torr in a large chamber gave 8% yield; 200 Torr reduced yield to 6%. | Specific impact on C78 yield not explicitly detailed, but part of overall yield. | iosrjournals.org |
| Combined Resistive Heating and Arc Discharge | Resistive Heating Voltage | Higher yields compared to direct arc alone. | Higher overall fullerene yield. | nih.gov |
| Flame Synthesis | C/O Ratio, Pressure, Temperature, etc. | Influences fullerene yields and composition (e.g., C70/C60 ratio). | Ability to control fullerene distribution, though specific C78 optimization complex. | google.com |
Further research and optimization of these parameters, as well as the development of new synthetic routes and efficient separation techniques, are crucial for improving the availability and reducing the cost of this compound for various applications.
Advanced Purification and Isolation Techniques for Fullerene C78 Isomers
Solvent Extraction Methodologies from Carbon Soot
The production of fullerenes, including C78, commonly involves methods such as electric arc vaporization, laser ablation, or pyrolysis of aromatic hydrocarbons, which yield fullerene-rich carbon soot. wikipedia.org The initial step in isolating fullerenes from this soot is solvent extraction. This process dissolves the soluble fullerene molecules while leaving behind insoluble carbonaceous material. ukessays.comgoogle.com
A variety of organic solvents have been employed for fullerene extraction, with the choice of solvent influencing the efficiency and the range of fullerenes extracted. Common solvents include benzene, although toluene (B28343) is often preferred due to its lower toxicity. ukessays.com Other effective solvents for fullerene extraction from soot include chlorobenzene, carbon disulfide (CS2), and 1,2-dichlorobenzene. acs.orgtandfonline.comacs.orgutexas.eduacs.org Early methods frequently utilized Soxhlet extraction with hot solvents to maximize the recovery of fullerenes from the solid soot matrix. ukessays.comunibe.ch
An alternative extraction approach involves suspending the soot in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, followed by sonication to help release trapped fullerenes. The insoluble material is then removed by filtration, and the solvent is evaporated to obtain the fullerene mixture. ukessays.com Research indicates that solvents with higher boiling points and greater polarity tend to extract higher molecular weight fullerenes more effectively. ukessays.com Sequential extraction using different solvents can also be employed to fractionate fullerenes based on their solubility characteristics. acs.org
More advanced extraction techniques have been explored to improve efficiency, particularly for higher fullerenes. Hydrothermally initiated dynamic extraction (HIDE), for instance, involves treating the soot with boiling water prior to extraction with an organic solvent. This hydrothermal treatment is believed to alter the soot morphology, making trapped fullerenes more accessible to the solvent and significantly increasing extraction efficiency for higher fullerenes compared to traditional Soxhlet extraction. acs.org Studies have shown that solvents like 1,2,4-trichlorobenzene (B33124), pyridine, and CS2 demonstrate higher extraction efficiencies for giant fullerenes compared to toluene. acs.org
Chromatographic Separation Strategies
Following solvent extraction, the resulting mixture contains various fullerenes (such as C60, C70, C76, C78, C84, and higher fullerenes) and other soluble impurities. ukessays.com Chromatographic techniques are essential for separating this complex mixture and isolating specific fullerene species, including the different isomers of C78. wikipedia.orgukessays.com Liquid chromatography relies on the differential interactions between the fullerene molecules and a stationary phase as they are carried through the system by a mobile phase. ukessays.com
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification and separation of fullerenes, including the challenging task of resolving C78 isomers. acs.orgtandfonline.comrsc.orgnih.govresearchgate.nettandfonline.commathnet.ruuni-stuttgart.de HPLC is often a necessary step even after initial enrichment procedures. rsc.org Due to the close structural similarities and properties of fullerene isomers, multistage or recycling HPLC is frequently employed to achieve high purity. acs.orgtandfonline.commathnet.ruuni-stuttgart.de
HPLC is particularly valuable for separating isomers that share the same molecular weight but possess different cage symmetries and shapes, a characteristic of C78 isomers. ukessays.comtandfonline.comresearchgate.nettandfonline.commathnet.ru C78 is known to exist as several IPR isomers, including D3-C78(1), C2v-C78(2), C2v-C78(3), D3h-C78(4), and D3h-C78(5), with the first four having been isolated using chromatographic methods. tandfonline.comtandfonline.com
Flash Column Chromatography for Fullerene Enrichment
Flash column chromatography serves as a valuable technique for the initial separation and enrichment of fullerene mixtures before more high-resolution methods like HPLC. mdpi.com Automated flash chromatography systems are available, allowing for more efficient and reproducible separations. mdpi.com This method can effectively separate broader fullerene fractions based on size and general polarity, reducing the complexity of the mixture for subsequent fine separation.
Advancements in Stationary Phases and Mobile Phases for Fullerene C78
The efficiency and selectivity of chromatographic separation are highly dependent on the stationary phase and mobile phase employed. Significant advancements have been made in developing specialized stationary phases for fullerene chromatography. mdpi.comresearchgate.net
Common reverse-phase stationary phases used for separating pristine fullerenes, including C78, are based on silica (B1680970) functionalized with various groups such as C18 chains, humic acids, tetraphenylporphyrin, metal-organic frameworks (MOFs), and pyrenebutyric acid. mdpi.comresearchgate.netnih.gov However, conventional C18 packings can have limitations for preparative isolation of fullerenes due to relatively weak retention and limited sample loading capacity. tandfonline.comtandfonline.com
To overcome these limitations, specialized fullerene-specific stationary phases have been developed. COSMOSIL Buckyprep, a silica-based column with a Pyrenylpropyl functional group, is a standard choice for fullerene separation. It offers strong retention and significantly higher injection volume capacity compared to standard C18 columns, making it suitable for preparative scale separations and effective for higher fullerenes and their derivatives. uvison.com COSMOSIL Buckyprep-M, featuring a Phenothiazinyl group, is primarily designed for metallofullerene separation but also shows efficacy with higher fullerenes. uvison.com Another specialized phase, COSMOSIL PBB (Pentabromobenzyl group bonded silica), is particularly useful for preparative scale separation and exhibits a higher loading capacity for C60 and C70 than COSMOSIL Buckyprep. uvison.com
Metal-organic frameworks (MOFs) have also emerged as promising stationary phases, with materials like MIL-101(Cr) demonstrating high-resolution separation capabilities for a range of fullerenes, including C78. mdpi.comresearchgate.net
The mobile phase composition is equally crucial for achieving optimal separation. Common mobile phases or components include toluene, hexane, ethyl acetate, chlorobenzene, o-dichlorobenzene, 1,2,4-trichlorobenzene, acetonitrile (B52724), carbon disulfide, and methanol. tandfonline.comacs.orguni-stuttgart.demdpi.comuvison.com Toluene is a widely used solvent and often serves as a primary component in mobile phases. acs.orggoogle.com Mixtures of solvents, such as toluene-hexane, ethyl acetate-toluene, acetonitrile-toluene, and toluene-methanol, are frequently employed to fine-tune the separation selectivity. tandfonline.comacs.orguni-stuttgart.demdpi.comub.edu Stronger eluents like chlorobenzene, o-dichlorobenzene, and 1,2,4-trichlorobenzene are often preferred for eluting and separating higher fullerenes which are more strongly retained on certain phases. uvison.com Conversely, weaker eluents like n-hexane and acetonitrile are suitable for fullerenes with weaker retention. uvison.com The mobile phase composition and temperature significantly influence the retention behavior and separation of fullerenes. nih.gov
Here is a table summarizing some common stationary and mobile phases used in fullerene chromatography:
| Stationary Phase Type | Examples / Functional Group | Typical Mobile Phases | Applications / Notes |
|---|---|---|---|
| Silica-based Reverse Phase | C18 | Toluene/Hexane, Toluene/Acetonitrile, Toluene/Methanol | General fullerene separation, but limited for preparative scale and isomer resolution of higher fullerenes. tandfonline.comtandfonline.commdpi.comub.edu |
| Pyrenylpropyl bonded silica (COSMOSIL Buckyprep) | Pyrenylpropyl | Toluene, Chlorobenzene | Standard for fullerene separation, high capacity, effective for higher fullerenes. uvison.com |
| Phenothiazinyl bonded silica (COSMOSIL Buckyprep-M) | Phenothiazinyl | Toluene/Methanol | Designed for metallofullerenes, also effective for higher fullerenes. uvison.com |
| Pentabromobenzyl bonded silica (COSMOSIL PBB) | Pentabromobenzyl | o-Dichlorobenzene, Carbon Disulfide | Preparative scale separation, higher capacity for C60/C70. uvison.com |
| Humic Acid bonded silica | Humic Acid | Toluene/Cyclohexane | Evaluated for separation of C60-C84. mdpi.comnih.gov |
| Metal-Organic Frameworks (MOFs) | MIL-101(Cr) | Various organic solvents | High-resolution separation of various fullerenes. mdpi.comresearchgate.net |
| Ligand-modified silica | p-Nitrobenzoic acid, Naphthyl-acetic acid | Not specified in source | Used for fullerene separation. mdpi.com |
| Porphyrins immobilised silica | Tetraphenylporphyrin, Hydroxyphenyltriphenylporphyrin | Not specified in source | Good selectivity and efficiency, but high cost. mdpi.comub.edu |
Preparative Isolation of Specific this compound Isomers
The preparative isolation of individual C78 isomers in high purity is a challenging but achievable goal, crucial for detailed studies of their unique properties. tandfonline.comtandfonline.comuni-stuttgart.deresearchgate.net While C78 has multiple IPR isomers, the most abundant ones are typically the focus of preparative separation efforts. tandfonline.comtandfonline.com
A rapid approach for the preparative isolation of the three most abundant C78 isomers involves a sequence of chromatographic steps. tandfonline.comtandfonline.comresearchgate.net However, achieving baseline separation of certain isomers, particularly C78(1) and C78(2), can be difficult using standard fullerene stationary phases alone. tandfonline.comtandfonline.comuni-stuttgart.de
To address this challenge, chemical modification strategies have been developed. One such approach involves the selective reaction of C78 isomers with a reagent like ICl, forming halogenated derivatives. These derivatives often exhibit different chromatographic behavior, allowing for their separation. The parent fullerenes can then be regenerated from the separated derivatives through thermal dissociation. tandfonline.comtandfonline.comuni-stuttgart.deresearchgate.net This method has proven effective for isolating bulk quantities of C78 isomers 1 and 2. tandfonline.com
Another chemical method for separating C78 isomers, specifically the D3 and C2v isomers, utilizes a silylation–oxidative desilylation process. researchgate.net Photochemical cycloaddition of a mixture of C78(D3) and C78(C2v) with a disilirane selectively forms a mono-adduct with the C2v isomer. This adduct can then be separated from the unreacted D3 isomer using HPLC. Subsequent oxidative desilylation of the isolated adduct regenerates the pristine C78(C2v) isomer. researchgate.net
For endohedral fullerenes like Sc3N@C78, selective chemical oxidation based on differing oxidation potentials can be used as a separation strategy. researchgate.net By employing an appropriate oxidizing agent, one isomer can be selectively oxidized, allowing for separation of the charged and neutral species by column chromatography, followed by reduction to recover the neutral fullerene. researchgate.net
Non-Chromatographic Purification Approaches
While chromatography, particularly HPLC, is the cornerstone of fullerene purification, the development of non-chromatographic methods is an active area of research, driven by the need for faster, less expensive, and scalable techniques, especially for endohedral metallofullerenes. rsc.orgresearchgate.netmdpi.comdntb.gov.uarsc.org These alternative methods often exploit differences in the chemical or physical properties of fullerenes and metallofullerenes, such as their reactivity, redox behavior, or ability to form complexes. mdpi.com
Some non-chromatographic approaches include the "stir and filter" method (SAFA), which utilizes functionalized silica materials to selectively adsorb certain fullerene species, allowing for their enrichment from the soot extract. rsc.orgrsc.org The addition of Lewis acids to fullerene mixtures can also induce the selective precipitation of endohedral metallofullerenes, leaving empty fullerenes in solution. rsc.orgmdpi.com
Supramolecular chemistry offers another avenue for non-chromatographic separation. This involves using host molecules, such as nanocapsules or cycloparaphenylenes, that can selectively encapsulate fullerenes based on their size and shape. rsc.orgmdpi.com For instance, a supramolecular nanocapsule has been successfully used for the selective encapsulation and purification of uranium-based C78 endohedral metallofullerenes from a crude soot extract. rsc.org Selective chemical or electrochemical oxidation or reduction can also be employed to differentiate and separate fullerenes based on their redox potentials. researchgate.netmdpi.com
Lewis Acid-Based Complexation for Fullerene Separation
Lewis acid-based complexation exploits the varying electron-donating properties (Lewis basicity) of different fullerenes and their isomers. Fullerenes, particularly endohedral metallofullerenes (EMFs) where the carbon cage carries a formal negative charge, can act as Lewis bases and form complexes with Lewis acids. nih.gov The strength of this interaction is correlated with the fullerene's electronic structure and oxidation potential. mdpi.comnih.gov
While Lewis acid complexation has been extensively studied for separating EMFs from empty fullerenes and fractionating different EMF species based on their reactivity, its direct application specifically for separating empty C78 isomers appears less common in the provided search results compared to its use with metallofullerenes like Sc₃N@C₇₈. mdpi.comnih.govnih.gov However, the principle of differential reactivity towards Lewis acids based on electronic structure could, in theory, be applied to empty C78 isomers if sufficient differences in their Lewis basicity exist. Studies on EMFs, such as the selective precipitation of Sc₃N@C₇₈ using Lewis acids like AlCl₃ or FeCl₃ based on reactivity order, demonstrate the potential of this approach for fullerene species that exhibit varying Lewis basicity. mdpi.comnih.govnih.gov The reactivity order observed for some EMFs, including Sc₃N@C₇₈, with Lewis acids highlights that different fullerene cages (and potentially isomers) exhibit distinct affinities. nih.govnih.gov
Supramolecular Recognition in Purification Processes
Supramolecular chemistry offers a powerful approach for fullerene separation by utilizing host-guest interactions. mdpi.comresearchgate.netrsc.org Designed supramolecular hosts, such as molecular cages or capsules, can selectively encapsulate fullerenes based on size, shape, and electronic complementarity. researchgate.netresearchgate.netrsc.orgnih.gov This selective binding can facilitate the separation of specific fullerenes or isomers from complex mixtures.
Research has shown that supramolecular nanocapsules can encapsulate fullerenes of various sizes, including C78. researchgate.netnih.gov More importantly, these hosts can exhibit selectivity not only based on size (e.g., distinguishing C78 from C80) but also potentially based on the subtle shape differences between isomers. researchgate.netresearchgate.netrsc.org For instance, a tetragonal prismatic nanocapsule has demonstrated the ability to selectively encapsulate U-based C78 EMFs over C80-based EMFs, attributing the selectivity to the better shape match with the flattened C78 cage compared to the more spherical C80. researchgate.netrsc.org This suggests that shape-selective recognition by appropriately designed supramolecular hosts is a viable strategy for separating C78 isomers which possess different symmetries (e.g., C2v and D3). researchgate.netresearchgate.net The ability of supramolecular hosts to discriminate between similar constitutional isomers of higher fullerenes, such as C78 isomers, is an active area of research. researchgate.net
Chemical and Electrochemical Reduction for Selective Isolation
Differences in the electronic properties of fullerene isomers, particularly their reduction potentials, can be exploited for selective isolation through chemical or electrochemical reduction. mdpi.comsemanticscholar.org Isomers with lower reduction potentials are more easily reduced to form stable radical anions or polyanions. These charged species often exhibit different solubility and chromatographic behavior compared to their neutral counterparts, allowing for separation.
This method has been successfully applied to separate endohedral fullerene isomers, such as the separation of Sc₃N@C₈₀ isomers and Sc₃N@C₇₈ based on their differing oxidation potentials using selective chemical oxidation followed by reduction. utep.eduresearchgate.netnih.gov While these examples focus on EMFs, the principle is applicable to empty fullerenes as well, provided there are sufficient differences in the redox potentials of the C78 isomers. Studies on Sc₂O@C₇₈ isomers have shown notable shifts in reduction potentials between the C2v and D3h forms, indicating that electrochemical methods could differentiate between these isomers. acs.org Selective chemical oxidation or reduction can be coupled with chromatographic techniques to isolate the desired species. utep.eduresearchgate.net
Exohedral Functionalization for Enhanced Separation
Exohedral functionalization involves chemically modifying the fullerene cage by adding functional groups to its exterior. mdpi.comsemanticscholar.orgwikipedia.orgutep.edu This modification can alter the physical and chemical properties of the fullerene, including its solubility, polarity, and reactivity, which can be leveraged for separation. Different isomers of C78 may exhibit varying reactivity towards functionalizing agents due to differences in their cage structures and electronic distributions. attelements.comresearchgate.net
Structural Isomerism, Chirality, and Connectivity of Fullerene C78
Isolated Pentagon Rule (IPR) and Non-IPR Fullerene C78 Isomers
The stability of fullerene cages is largely governed by the Isolated Pentagon Rule (IPR), which posits that the most stable isomers are those in which no two pentagonal rings share an edge. atomfair.com The fusion of two pentagons creates a pentalene (B1231599) unit, which introduces significant strain and electronic destabilization to the cage structure. rjpbcs.com While every fullerene must contain exactly 12 pentagons to achieve closure, the number of hexagons can vary. atomfair.com
For C78, theoretical calculations predict the existence of five distinct isomers that comply with the IPR. dtu.dknih.gov These five structures represent the most thermodynamically stable forms of the molecule. Beyond these, the number of theoretically possible cage structures for 78 carbon atoms is vast, with over 20,000 potential isomers. rjpbcs.com The overwhelming majority of these are non-IPR structures. These non-IPR isomers are energetically less favorable due to the increased strain and reduced resonance stabilization caused by adjacent pentagons, and thus are not typically observed under standard synthesis conditions. rjpbcs.commdpi.com The IPR serves as the primary discriminant for identifying the most stable and experimentally accessible fullerene isomers. mdpi.com
Identification and Characterization of C78 Isomer Symmetries (e.g., C2v, D3, D3h)
Of the five predicted IPR isomers for C78, three have been successfully isolated and characterized experimentally. dtu.dk These are one isomer with D3 symmetry and two distinct isomers that both possess C2v symmetry. dtu.dknih.gov The remaining two IPR-satisfying isomers, which have D3h symmetry, have not been experimentally observed. dtu.dk
The different isomers can be distinguished through techniques such as 13C nuclear magnetic resonance (NMR) spectroscopy and X-ray absorption spectroscopy. dtu.dk The symmetry of each isomer determines the number of unique carbon environments, which in turn dictates the number of signals in its 13C NMR spectrum. For example, the D3-C78 isomer has 13 non-equivalent carbon atoms, while the two C2v isomers have 21 and 22, respectively. dtu.dk
Experimental and theoretical studies have established a stability hierarchy among the isolated isomers. The C2v isomer with 22 independent carbon atoms (often denoted C2v') is the most stable, followed by the C2v isomer with 21 independent carbons, and finally the D3 isomer, which is the least stable of the three. dtu.dk
| Isomer Symmetry | Number of IPR Isomers | Experimental Status | Number of Non-Equivalent Carbons | Relative Stability/Energy |
|---|---|---|---|---|
| C2v | 2 | Isolated and Characterized dtu.dk | 21 and 22 dtu.dk | C2v' (22 atoms) > C2v (21 atoms) dtu.dk |
| D3 | 1 | Isolated and Characterized dtu.dknih.gov | 13 dtu.dk | Least stable of the three isolated isomers dtu.dk |
| D3h | 2 | Predicted, but not experimentally observed dtu.dk | Not Applicable | One predicted to be highly stable msu.edu |
Chiral this compound Isomers and Optical Activity Studies
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand. khanacademy.org In the context of fullerenes, the arrangement of pentagons and hexagons can result in a cage structure that lacks a plane of symmetry or a center of inversion, rendering it chiral. researchgate.net
Among the experimentally isolated isomers of C78, the one with D3 symmetry is inherently chiral. nih.gov As a chiral molecule, it exists as a pair of enantiomers (mirror-image isomers). libretexts.org A fundamental property of chiral substances is optical activity, which is the ability to rotate the plane of plane-polarized light. khanacademy.orgkhanacademy.org The two enantiomers of a chiral compound rotate light by equal amounts but in opposite directions. khanacademy.org Therefore, a solution containing a pure sample of one C78(D3) enantiomer would be optically active. A 50:50 mixture of both enantiomers, known as a racemic mixture, would be optically inactive as the rotations from each enantiomer would cancel each other out. khanacademy.org While the chirality of the D3 isomer is established, detailed optical activity studies often require the challenging separation of the enantiomers.
Structural Transformations within C78 Cages
The interconversion between different fullerene isomers can occur through topological rearrangements of the carbon cage. The most widely recognized mechanism for such transformations is the Stone-Wales (SW) rearrangement. wikipedia.orgtaylorfrancis.com This process involves the 90° rotation of a carbon-carbon bond that is shared by two adjacent hexagonal rings. wikipedia.org The result of this transformation is the conversion of four neighboring hexagons into a new arrangement containing two pentagons and two heptagons. wikipedia.orgtaylorfrancis.com
The Stone-Wales rearrangement represents a pathway for isomerizing a fullerene cage without adding or removing any atoms. taylorfrancis.com It is considered a key step in the annealing process of fullerenes at high temperatures, allowing the carbon network to explore different isomeric forms and settle into more stable configurations. iupac.org Theoretical studies on endohedral metallofullerenes have shown that two thermodynamically stable isomers of Sc2O@C78, one with a D3h cage and the other with a C2v cage, are directly linked by a single Stone-Wales transformation. researchgate.net This indicates that the SW rearrangement is a viable and important pathway for structural transformations within the C78 cage itself.
Connectivity Patterns and their Influence on Cage Structure
The differences between the two C2v isomers of C78, for instance, arise solely from their distinct connectivity. dtu.dk Although they belong to the same symmetry point group, the local arrangement of carbon atoms differs. These local environments can be classified into types such as pyracylene sites (a carbon in a pentagon bonded to another pentagon) or corannulene (B50411) sites (a carbon in a pentagon bonded to a hexagon). dtu.dk The varying number and distribution of these sites due to different connectivity patterns lead to measurable differences in their spectroscopic properties and relative stabilities. dtu.dk The connectivity of the carbon framework is a critical factor that governs the relative stability and electronic characteristics of fullerene isomers. chemrxiv.org
Theoretical and Computational Investigations of Fullerene C78
Quantum Chemical Methods Applied to Fullerene C78
Quantum chemical methods are fundamental tools for exploring the properties of this compound isomers. These computational techniques allow for the detailed examination of molecular structures and electronic behavior, offering predictions that guide and interpret experimental findings.
Hartree-Fock and Density Functional Theory (DFT) Calculations
The structural and electronic properties of C78 isomers have been extensively studied using various quantum-chemistry methods, from the self-consistent Hartree-Fock (HF) method to Density Functional Theory (DFT). aip.org The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally intensive, it provides a fundamental description of the electronic structure.
DFT, on the other hand, is a method that calculates the electronic properties of a system based on its electron density. ntnu.nodurham.ac.uk This approach is generally less computationally demanding than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. durham.ac.uk For C78, DFT calculations have been instrumental in determining the geometries and relative energies of its various isomers. aip.orgfnal.gov Studies comparing HF and DFT have found that the predicted energy ordering of C78 isomers can differ, highlighting that the choice of approximation scheme is intrinsic to the results obtained, independent of the basis set used. aip.org
Ab Initio and Semiempirical Computational Approaches
Ab initio methods, which derive from first principles without experimental data, provide a rigorous framework for studying fullerenes. libretexts.org These methods, including Hartree-Fock and more advanced correlated techniques, are essential for high-accuracy calculations, although their computational cost can be a limiting factor for large molecules like C78. libretexts.orgscribd.com
Semiempirical methods offer a computationally less expensive alternative. libretexts.orgscribd.com These approaches incorporate some experimental parameters to simplify the complex equations of quantum mechanics. While generally less accurate than ab initio or DFT methods, they are valuable for screening large numbers of isomers or studying very large systems, providing qualitative insights and trends at a fraction of the computational cost. scribd.com
Electronic Structure Analysis of this compound Isomers
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of this compound isomers. Computational analysis of the electronic structure, particularly the frontier molecular orbitals, is key to understanding their reactivity and potential as materials in electronic devices.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gap Calculations
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A larger HOMO-LUMO gap generally corresponds to greater stability. nih.gov
Computational studies have been performed to calculate the HOMO-LUMO gaps for the five isomers of C78 that satisfy the Isolated Pentagon Rule (IPR). These isomers are identified by their point group symmetries: C2v(a), D3h(b), C2v(c), D3, and D3h(e). fnal.gov DFT calculations have shown that the energy ordering of these isomers often correlates with the size of their HOMO-LUMO gap. aip.org For instance, the D3h isomer, despite being energetically favorable, has a relatively small HOMO-LUMO gap, which may suggest higher reactivity. fnal.gov The correlation between a large HOMO-LUMO gap and stability is a guiding principle in predicting the most abundant fullerene isomers. fnal.govchemrxiv.org
| Isomer Symmetry | Relative Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|
| C2v | 0.00 | 0.74 |
| D3h | 0.14 | 0.59 |
| C2v' | 0.19 | 1.45 |
| D3 | 0.33 | 1.49 |
| D3h' | 1.11 | 1.70 |
Charge Transfer Investigations
Fullerenes are excellent electron acceptors, making them prime candidates for use in donor-acceptor systems for applications in photovoltaics and electronics. rsc.org Computational studies are vital for investigating charge transfer (CT) phenomena involving C78. These investigations often involve creating complexes of C78 with electron-donating molecules or encapsulating atoms or clusters within the fullerene cage (endohedral fullerenes).
For example, DFT calculations have been used to study the endohedral metallofullerene Y3N@C78. researchgate.net In this system, the encapsulated yttrium nitride cluster donates electrons to the C78 cage. Theoretical calculations show that a C2-symmetric isomer of C78 is the most stable cage for the Y3N cluster and that there is a significant charge transfer from the internal cluster to the fullerene cage. researchgate.net Such studies help elucidate how the electronic properties of the fullerene are modified upon forming a complex, which is crucial for designing new materials with specific electronic characteristics. chemrxiv.org
Thermodynamic and Kinetic Stability Assessments of this compound
Predicting which of the many possible isomers of a fullerene will be experimentally observable requires an assessment of both their thermodynamic and kinetic stability. slideshare.net Thermodynamic stability relates to the relative energy of the isomers, while kinetic stability is associated with the energy barriers to isomerization or reaction. nih.gov
Computational chemistry provides the tools to calculate the relative energies of the C78 isomers with high accuracy. aip.org First-principles density functional calculations have established an energy ordering for the five IPR isomers. fnal.gov These calculations consistently show that one of the C2v isomers is the most energetically favorable, followed by a D3h isomer. aip.orgfnal.gov
The calculated energy ordering is crucial for interpreting experimental results, where different synthesis conditions can yield different isomer distributions. fnal.gov Discrepancies between theoretical stability and experimental abundance often suggest that kinetic factors play a significant role in the fullerene formation process. fnal.govslideshare.net For example, an isomer might be low in energy (thermodynamically stable) but may not be observed in high yields if the reaction pathways leading to its formation are kinetically hindered. fnal.gov Therefore, a combination of thermodynamic energy calculations and an understanding of reaction kinetics is necessary for a complete picture of fullerene isomer stability. slideshare.net
Prediction of this compound Cage Geometries and Isomer Stabilities
Theoretical and computational chemistry plays a crucial role in understanding the properties of fullerenes, particularly for higher fullerenes like C78 where multiple structural arrangements, or isomers, are possible. The stability of these isomers is governed by the Isolated Pentagon Rule (IPR), which posits that the most stable fullerenes are those in which each of the 12 pentagonal rings is surrounded exclusively by hexagonal rings. For C78, there are five such isomers that satisfy the IPR. aip.orgnih.gov
Quantum chemistry methods, ranging from self-consistent Hartree-Fock to local density functional theory (DFT), have been extensively employed to predict the cage geometries and determine the energetic ordering of these five IPR isomers. aip.org Early theoretical calculations were stimulated by the initial discoveries of higher fullerenes, with initial predictions suggesting that a D3h-isomer would be the most stable and preferentially formed. nih.gov
However, experimental work involving the separation of C78 via high-performance liquid chromatography revealed the presence of two primary isomers in an approximate 5:1 ratio. nih.gov Carbon-13 nuclear magnetic resonance (NMR) spectroscopy identified the major isomer as having C2v symmetry and the minor isomer possessing a chiral D3 structure. nih.gov This finding highlighted a discrepancy between initial theoretical predictions and experimental observation, prompting more refined computational studies.
Further theoretical investigations using methods like density functional theory (B3LYP/6-31G*) have since calculated the optimized geometries and relative energies of the C78 IPR isomers. researchgate.net These studies have shown that while different computational methods may yield slightly different absolute energy values, the predicted order of relative stability is generally consistent. aip.orgnih.gov The stability of fullerene isomers is a complex interplay of electronic and steric factors, and computational models are essential for exploring these relationships. nih.gov
The five IPR isomers of C78 are typically designated by their point group symmetry. The relative stabilities are often reported in reference to the most stable isomer.
Table 1: Predicted Relative Stabilities of C78 IPR Isomers This table presents a generalized ordering of stability based on multiple computational studies. The exact energy values can vary depending on the theoretical method used.
| Isomer Number | Point Group Symmetry | Relative Energy (kcal/mol) | Predicted Stability Ranking |
| 1 | D3 | ~1.5 | 2 |
| 2 | C2v | 0.0 | 1 (Most Stable) |
| 3 | C2v | ~5.0 | 3 |
| 4 | D3h | ~13.0 | 5 |
| 5 | D3h | ~7.0 | 4 |
Computational Modeling of Fullerene Formation Mechanisms
The precise mechanism by which fullerene cages self-assemble from a hot carbon vapor remains a topic of intense scientific investigation, and direct experimental observation of the atomic-scale reactions is not currently possible. arxiv.orgarxiv.org Consequently, computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for proposing and evaluating potential formation pathways. u-tokyo.ac.jpscispace.com
MD simulations model the fullerene formation process by starting with a collection of individual carbon atoms under conditions mimicking those of experimental synthesis, such as high temperatures. u-tokyo.ac.jp These simulations have led to a general "bottom-up" model where the complex, symmetrical fullerene cage is built through a sequence of steps. arxiv.org
The key stages of fullerene formation as revealed by computational modeling are:
Nucleation and Growth of Carbon Chains: In the initial high-temperature phase, isolated carbon atoms begin to coalesce into simple linear chains. arxiv.orgu-tokyo.ac.jp
Ring Formation: As the chains grow longer, they become flexible enough to fold back on themselves, leading to the formation of monocyclic rings. For small carbon clusters (n < 20), these ring structures are common. u-tokyo.ac.jp
Growth of Polycyclic Structures: Through collisions and coalescence, these chains and rings stick together, forming larger, flat, graphite-like sheets or tangled polycyclic clusters. arxiv.orgu-tokyo.ac.jp
Cage Closure: As these clusters grow, the introduction of pentagons induces curvature. The structure eventually folds in on itself to form a three-dimensional, closed-cage fullerene-like structure, which may initially contain numerous defects. arxiv.orgu-tokyo.ac.jp
Annealing and Isomerization: The newly formed cage is still at a high temperature, allowing its structure to rearrange. This annealing process allows the cage to find a more stable configuration, ideally one that satisfies the Isolated Pentagon Rule. scispace.com
Simulations have demonstrated that temperature is a critical factor in this process. A temperature range of approximately 2500 K to 3000 K was found to be optimal for the formation of caged, fullerene-like structures. u-tokyo.ac.jp At lower temperatures, the carbon atoms tend to form flat, graphitic sheets instead. u-tokyo.ac.jp While many simulations have focused on the formation of the most abundant fullerenes like C60 and C70, the proposed self-assembly mechanism is considered the prevailing model for the formation of higher fullerenes, including C78. arxiv.orgu-tokyo.ac.jp
Spectroscopic and Advanced Analytical Characterization of Fullerene C78
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, particularly Carbon-13 (¹³C) NMR, is a powerful tool for elucidating the intricate structures of fullerene isomers. The number of distinct signals in a ¹³C NMR spectrum directly corresponds to the number of unique carbon environments within the fullerene cage, reflecting its symmetry.
Carbon-13 NMR Spectroscopy of Fullerene C78 Isomers
C78 is known to exist as multiple stable isomers, primarily those adhering to the isolated pentagon rule (IPR). Early studies using ¹³C NMR spectroscopy were crucial in identifying and distinguishing these isomers. For C78, the most commonly observed IPR isomers possess C₂ᵥ and D₃ symmetries. nih.gov
The ¹³C NMR spectrum of a mixture of C78 isomers is expected to show a specific number of lines based on the symmetry of each isomer. The C₂ᵥ isomer is predicted to exhibit 21 distinct carbon environments, while the D₃ isomer is expected to show 13 distinct carbon environments. huji.ac.il Experimental ¹³C NMR spectra have confirmed the presence of these isomers, with the major isomer typically showing a spectrum consistent with the C₂ᵥ structure (18 distinct lines with nearly equal intensity and three lines with half intensity) and the minor isomer exhibiting a spectrum consistent with the chiral D₃ structure (13 resonance lines of approximately equal intensity). nih.govrice.edu
Studies have reported variations in the observed ¹³C NMR signals for the D₃ isomer, with some reports noting the absence of a peak previously ascribed to this isomer. rsc.orgrsc.org The relative yields of the C₂ᵥ and D₃ isomers in arc-discharge production have been reported to be approximately 52% and 30%, respectively, with evidence suggesting the presence of a third C₂ᵥ isomer at around 18%. rsc.org
Theoretical calculations using density functional theory (DFT) have been employed to predict the ¹³C NMR chemical shifts for various IPR isomers of fullerenes, including C78. capes.gov.br These calculations generally show good agreement with experimental patterns, particularly for peaks above 140 ppm. capes.gov.br
Specialized NMR Techniques for Endohedral this compound Complexes
Specialized NMR techniques, such as ³He NMR, are valuable for studying endohedral fullerenes where an atom or cluster is encapsulated within the carbon cage. The ³He atom, being chemically inert, serves as a sensitive probe of the electronic environment inside the fullerene.
For endohedral C78 complexes, ³He NMR has been used to study the magnetic properties of fullerene anions and distinguish between different isomers. scispace.com The ³He NMR chemical shifts of endohedral helium in C78 anions have been observed at different ppm values depending on the isomer (e.g., 32.39 ppm for the D₃ isomer anion and 10.02 ppm for the C₂ᵥ isomer anion). scispace.com These shifts provide insights into the changes in aromaticity upon reduction of the fullerene cage. scispace.com
Solid-state NMR techniques, including ¹H and ¹³C NMR, are also applied to study endohedral hydrogen-fullerene complexes, providing information on the motion and interactions of the encapsulated species and their influence on the fullerene cage. rsc.org
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy
UV-Vis and NIR spectroscopy are widely used to probe the electronic transitions and optical properties of fullerenes, including C78. These techniques provide information about the electronic structure, band gaps, and the presence of different fullerene species in a sample.
The UV-Vis spectra of fullerene mixtures containing C78 typically show absorption peaks characteristic of the different fullerenes present. For C78, an absorption peak around 474 nm has been observed in UV-Vis spectra of fullerene solid extracts. iosrjournals.orgresearchgate.net
Studies on endohedral C78 complexes, such as Sc₂O@C78 isomers, have utilized UV-Vis-NIR spectroscopy to investigate their electronic structures and optical band gaps. acs.org Different isomers of endohedral C78 can exhibit distinct absorption features in the UV-Vis-NIR range. For example, the C₂ᵥ isomer of Sc₂O@C78 shows characteristic absorptions at 434, 534, 610, 721, and 801 nm, with an onset at 903 nm, while the D₃ₕ isomer shows absorptions at 450, 673, 774, and 956 nm, with an onset around 1095 nm. acs.org This indicates that the cage structure significantly influences the electronic properties of endohedral fullerenes. The optical band gap of the C₂ᵥ isomer of Sc₂O@C78 was estimated to be 1.37 eV, larger than that of the D₃ₕ isomer (1.13 eV). acs.org
UV-Vis-NIR spectroscopy has also been used to study the radical cations of fullerenes, including C78, generated in oleum (B3057394). iac.es The electronic absorption spectrum of C78 radical cation in oleum shows features in the near-infrared region, including a weak and broad feature around 700 nm. iac.es
The absorption of Sc₃N@C78 microspindles in the UV and visible regions has been found to be stronger than that of the corresponding solution, suggesting strong intermolecular π–π interactions in the solid-state microstructures. acs.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques, such as Fourier Transformed-Infrared (FT-IR) and Raman spectroscopy, provide crucial information about the molecular vibrations of fullerenes, which are highly sensitive to their structure and symmetry.
Fourier Transformed-Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying and characterizing fullerenes, including C78. The infrared spectrum of a fullerene exhibits specific absorption bands corresponding to its vibrational modes. For C78, a mixture of isomers can be identified using characteristic infrared bands. tandfonline.com
Studies have reported the FT-IR spectra of C78 (mixture of isomers) with characteristic infrared bands at 1564, 1461, 1373, 794, 652, and 543 cm⁻¹. tandfonline.com These reference spectra are important for identifying higher fullerene homologues in various environments, including astrophysical objects. tandfonline.comtandfonline.com
FT-IR spectroscopy has also been applied to study endohedral fullerene complexes, such as UCCe@C₇₂ and UCCe@C₇₈. nsf.govrecercat.cat The experimental FT-IR absorption spectra of these complexes show good agreement with calculated spectra and exhibit characteristic fullerene vibration bands in the 1600-1000 cm⁻¹ and below 900 cm⁻¹ regions. nsf.govresearchgate.net The encapsulated units can also contribute vibrational modes, although those involving heavy metal atoms may be weak and appear at lower wavenumbers. nsf.gov
The FT-IR spectra of C78 powder and its microstructures (micro-cubes and micro-dice) have been studied, showing characteristic bands related to the fullerene cage vibrations. researchgate.net
Raman Spectroscopy
Raman spectroscopy complements FT-IR spectroscopy by probing different vibrational modes. It is a standard characterization technique for various carbon systems, including fullerenes. researchgate.net
Raman spectroscopy provides insights into the vibrational properties of fullerenes and can detect changes in molecular structure and electronic properties upon functionalization or due to environmental influences. researchgate.net
Studies have investigated the Raman spectra of C78, both empty and as endohedral complexes. The vibrational structure of endohedral Sc₃N@C78 has been studied by Raman spectroscopy, showing good agreement with theoretical calculations and providing information about the coupling between the encapsulated cluster and the fullerene cage. scilit.comnih.gov
Raman spectroscopy has also been used to study the interaction between fullerenes, including C78, and single-wall carbon nanotubes in peapod structures. nih.gov Shifts in the Raman bands of the nanotubes can indicate charge transfer between the nanotubes and the fullerene cage. nih.gov
Experimental and theoretical studies on the infrared and Raman spectra of two isomers of C78 with C₂ᵥ symmetry have been conducted to understand their vibrational characteristics. scilit.comacs.org
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystal. For this compound, applying this method directly to the pristine molecule is often hindered by its spherical shape and rotational disorder in the solid state. Consequently, structural determination frequently relies on the analysis of crystalline derivatives or endohedral fullerenes incorporating the C78 cage.
Single-Crystal X-ray Diffraction of this compound Derivatives
Single-crystal X-ray diffraction has been successfully employed to determine the molecular structures of various C78 derivatives. This approach allows for the unambiguous identification of the fullerene cage isomer and the positions of attached functional groups. For instance, the structures of chlorinated C78 isomers, such as C78(2)Cl18, C78(3)Cl18, and C78(5)Cl18, have been confirmed through single-crystal X-ray analysis. mpg.denih.gov These studies have also revealed interesting features like unusually short intermolecular halogen-halogen contacts in the crystal packing. mpg.denih.gov
The structure of a perfluoroethyl derivative, C78(C2F5)10, has also been determined by single-crystal X-ray crystallography, confirming the presence of a specific C78 isomeric cage, C78(2). mathnet.ru Functionalization of higher fullerenes is noted as a significant factor in characterizing corresponding cage isomers, as derivatives are often easier to separate and crystallize. mathnet.ru
Endohedral fullerenes based on the C78 cage have also been characterized using single-crystal X-ray diffraction. Studies on isomeric Sc2O@C78 have provided insights into their cage structures, identified as Sc2O@C2v(3)-C78 and Sc2O@D3h(5)-C78. acs.org These analyses, often performed on cocrystals with compounds like nickel(II) octaethylporphyrin ([NiII(OEP)]), reveal details about the cluster encapsulated within the fullerene cage and its interaction with the cage atoms. acs.org For example, in Sc2O@C78, the encapsulated Sc2O cluster is found to be strongly bonded to the researchgate.netresearchgate.net-junctions of pyracylene patches on the fullerene cage. acs.org Bond lengths within the encapsulated cluster and between the cluster and the cage can be determined crystallographically. acs.org Single-crystal X-ray crystallography has also been used to characterize endohedral fullerenes containing uranium-carbon triple bonds within C78 cages, such as UCCe@C78, revealing very short uranium-carbon bond lengths. nih.gov The crystal structure of {Sc3N@C78}·{Co(OEP)} cocrystals has also been re-examined, providing information about the bonding between the scandium atoms and the fullerene cage. acs.org
X-ray Powder Diffraction Studies
X-ray powder diffraction (XRPD) is a technique used to analyze the bulk crystalline structure of a material. While it does not provide the detailed molecular structure information of single-crystal diffraction, it is valuable for identifying crystalline phases, determining lattice parameters, and assessing crystallinity.
XRPD has been applied to study C78 powder and its microstructures, such as micro-cubes and micro-dice. researchgate.netnih.gov These studies have shown that C78 microstructures prepared by liquid-liquid interfacial precipitation can exhibit a simple cubic unit cell with a lattice constant of 10.6 Å, with intercalated trimethylbenzene (TMB) molecules. researchgate.netnih.gov XRPD has also been used in the characterization of high-order fullerene mixtures that include C78. xsrv.jp
Mass Spectrometry for Compositional Analysis
Mass spectrometry (MS) is an essential tool for determining the mass-to-charge ratio of ions, providing information about the elemental composition and molecular weight of a substance. For fullerenes like C78, MS is crucial for confirming the presence of the molecule, identifying different isomers, and characterizing functionalized or endohedral species.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique particularly well-suited for analyzing large, non-volatile molecules like fullerenes. In this method, the fullerene sample is mixed with a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the analyte molecules. The ions are then separated based on their time of flight to a detector, which is related to their mass-to-charge ratio.
MALDI-TOF MS has proven effective for the analysis of fullerenes, including C78. lcms.cz It is commonly used to identify fullerenes present in mixtures and extracts. lcms.czub.edu The technique has been applied to characterize fullerene derivatives ub.educore.ac.uk and endohedral fullerenes. For example, MALDI-TOF MS analysis of purified Sc2O@C78 isomers shows a single peak corresponding to the calculated mass of Sc2OC78, and the isotopic distribution matches theoretical predictions, confirming the composition. acs.org MALDI-TOF MS has also been used to characterize high-order fullerene mixtures containing C78. xsrv.jp
Laser Desorption Ionization Mass Spectrometry (LDI-MS)
LDI-MS is another mass spectrometry technique that utilizes a laser to desorb and ionize the sample. Unlike MALDI, LDI typically does not require a matrix, although a matrix can sometimes be used. LDI-MS is widely used for the analysis of fullerenes. nih.govgeologyscience.ru
LDI-TOF MS has been used to analyze commercial mixtures of fullerenes, where C78 is often observed alongside other fullerenes like C60, C70, and C84. uvic.ca LDI mass spectra of raw large fullerenes, including C78, characteristically show ions with m/z spacing corresponding to C2 units, reflecting the fragmentation pathways of fullerenes under LDI conditions. acs.org LDI-MS can generate both positive and negative ions, providing complementary information. geologyscience.ru The technique has also been employed to monitor the encapsulation and purification processes of endohedral fullerenes such as U2@C78. rsc.org LDI-MS analysis of pyrolysis products has also indicated the selective formation of higher fullerenes like C78 and C84. researchgate.net
Electron Spectroscopy Methods
Electron spectroscopy methods involve the analysis of the energy distribution of electrons emitted from a material, providing insights into its electronic structure, bonding, and composition. While various electron spectroscopy techniques exist (e.g., XPS, UPS, Auger), specific detailed applications to this compound in the provided search results are primarily related to electronic absorption spectroscopy.
Electronic absorption spectroscopy, particularly in the UV-Vis and near-infrared (NIR) regions, is a form of electron spectroscopy that probes electronic transitions within the molecule. Electronic absorption spectra of fullerene radical cations, including C78, generated in fuming sulfuric acid (oleum), have been studied, revealing characteristic electronic transitions. iac.es UV-Vis spectroscopy has also been used to characterize purified C78 derivatives and high-order fullerene mixtures containing C78. xsrv.jpcore.ac.uk
X-ray photoelectron spectroscopy (XPS) is mentioned in the context of analyzing the bonding state of fullerenes in general, alongside Raman and IR spectroscopy. wikipedia.org XPS provides information about the elemental composition and the chemical states of the atoms on the surface of a material by analyzing the kinetic energy of photoemitted electrons. While XPS is a relevant electron spectroscopy technique for material characterization, detailed research findings specifically applying XPS to C78 were not prominently featured in the provided search results.
Data Tables
Based on the search results, specific quantitative data points suitable for interactive tables are limited. However, key findings regarding structural parameters from X-ray crystallography and observed masses from mass spectrometry can be summarized.
Table 1: Selected Crystallographic Data for C78 Derivatives and Endohedrals
| Compound | Crystal System | Lattice Constant (Å) | Encapsulated Cluster | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|---|
| C78 microstructures (with TMB) | Cubic | 10.6 | N/A | N/A | researchgate.netnih.gov |
| Sc2O@C2v(3)-C78 · [NiII(OEP)] cocrystal | Sc2O | Sc–O: 1.868(4), 1.905(4); Sc–C (cage): 2.125–2.287 | acs.org | ||
| Sc2O@D3h(5)-C78 · [NiII(OEP)] cocrystal | Sc2O | Sc–O: 1.896–1.903 (DFT); Sc–C (cage): 2.229–2.304 (DFT) | acs.org |
Table 2: Observed Mass Spectrometry Data for C78 and Related Species
| Technique | Sample Type | Observed m/z (Molecular Ion) | Notes | Reference |
|---|---|---|---|---|
| MALDI-TOF MS | Fullerene mixture (including C78) | ~936 | Peak observed for C78 | lcms.cz |
| MALDI-TOF MS | Sc2O@C78 isomers | 1042 | Corresponds to calculated mass of Sc2OC78 (1041.9) | acs.org |
| MALDI-TOF MS | High-order fullerene mixture (including C78) | Detected | xsrv.jp | |
| LDI-TOF MS | Commercial fullerene mixture (including C78) | Detected | uvic.ca | |
| LDI-TOF MS | U2@C78 | 1424.0707 | rsc.org | |
| LDI-MS | Pyrolysis products | Detected | Size-selective formation observed | researchgate.net |
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS) is a powerful technique used to investigate the electronic properties of materials, including fullerenes and metallofullerenes. researchgate.net EELS can be performed in an electron microscope, requiring only a small amount of specimen. researchgate.net
Studies utilizing EELS have provided insights into the electronic states and oxidation states of atoms within fullerene cages. For instance, EELS has been employed to investigate the electronic properties of samarium (Sm)-containing metallofullerenes, including Sm@C78. researchgate.netnih.gov The M45 edges of the Sm atom in Sm@C2n (where 2n represents various fullerene cage sizes, including 78) show shifts in peak positions, which are indicative of the Sm atom's oxidation state within the cage. researchgate.netnih.gov Research has revealed that the Sm atom typically takes a +2 oxidation state in these fullerene cages. nih.gov
EELS can also provide information about the unoccupied density of states, as the M45 edges are dominated by dipole transitions reflecting the 4f unoccupied density of states. researchgate.net Differences in electronic states, such as between trivalent Sm3+ (4f5) and divalent Sm2+ (4f6), result in significant energy shifts in the M45 peaks, approximately 23 eV. researchgate.net
In the context of C78, EELS studies on endohedral metallofullerenes like Sm@C78 have shown that while there is electron transfer from the encapsulated atom to the fullerene cage, the distribution and spin states of these electrons can vary depending on the specific isomer of the C78 cage. researchgate.net For example, two electrons transferred from Sm to the C2v(24107)-C78 isomer are unpaired, leading to diradical characteristics on the fullerene surface. researchgate.net This highlights the sensitivity of EELS to the local electronic environment and the interaction between the encapsulated species and the fullerene cage.
X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, is a valuable tool for probing the electronic and chemical structures of molecules, including fullerene isomers and their derivatives. researchgate.nettandfonline.com XAS provides information about the unoccupied molecular orbitals, representing electron excitations from core orbitals to virtual orbitals. researchgate.net
Studies on C78 isomers using theoretical calculations of carbon K-shell (1s) excitation spectra have demonstrated that XA spectra exhibit a strong dependence on the isomeric form of C78. researchgate.netdtu.dk This isomer dependence makes XAS a useful method for distinguishing and characterizing different C78 isomers. dtu.dk For example, theoretical and experimental studies comparing the XA spectra of two C2v isomers of C78 have shown distinct features. dtu.dk The relative position of the second peak in the XA spectra is dependent on the isomeric form, being lower in energy for one C2v isomer and higher for the other. dtu.dk The energy separation between the first and second peaks can also differ between isomers, such as 0.8 eV for one C2v-C78 isomer and 1.3 eV for another. dtu.dk
XAS can also be used to investigate the oxidation states of encapsulated metal elements in endohedral metallofullerenes based on C78. nsf.gov For instance, X-ray absorption spectra of UCCe@C78 have been recorded to corroborate the oxidation state assignments of the encapsulated uranium and cerium atoms. nsf.gov Shifts to higher edge energies in the spectra indicate more polar bonds. nsf.gov
Data from XA spectra can be compared with theoretical calculations to validate structural and electronic models of C78 isomers and their derivatives. dtu.dk Discrepancies between experimental and calculated spectra can sometimes reveal the presence of contamination or provide insights into the limitations of theoretical models. dtu.dk
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology and structure of materials at the micro and nanoscale. researchgate.netnih.goviosrjournals.org Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is often coupled with SEM to provide elemental analysis of the sample. researchgate.nettib.eutdl.orgoatext.com EDX detects characteristic X-rays emitted from the sample when it is bombarded with electrons in the SEM, allowing for the identification and quantification of the elements present. tib.eugoogle.com
SEM has been employed to examine the morphology of fullerene materials, including C78, typically found in carbon soot produced by methods like arc discharge. nih.goviosrjournals.org SEM micrographs of fullerene solids extracted from carbon soot can reveal different structural patterns, such as polycrystalline forms or tubule-like whiskers with closed ends. iosrjournals.org The morphology observed can be influenced by the synthesis parameters, such as discharge current and chamber pressure in arc discharge methods. iosrjournals.org
While SEM provides visual information about the physical form of the fullerene material, EDX complements this by providing elemental composition. For pure C78, EDX primarily confirms the presence of carbon. However, for functionalized C78 or endohedral metallofullerenes based on C78, EDX can detect the presence of additional elements covalently bonded to the fullerene cage or encapsulated within it. researchgate.nettdl.org For example, EDX has been used in the characterization of functionalized carbon nanotubes and could similarly be applied to functionalized fullerenes to confirm the incorporation of specific elements. tdl.org In the context of endohedral fullerenes, EDX can help confirm the presence of encapsulated metal atoms or clusters within the carbon cage. tib.eu
Research utilizing SEM and EDX in the study of fullerenes often involves analyzing the raw soot material or extracted fullerene solids to assess the purity and elemental composition of the synthesized product before further purification and characterization by other techniques. nih.goviosrjournals.org
Data Table: Spectroscopic Signatures of C78 Isomers (Theoretical/Experimental)
| Technique | C78 Isomer | Key Feature | Energy/Position | Reference |
| X-ray Absorption (C 1s NEXAFS) | C2v | Energy separation between 1st and 2nd peak | ~0.8 eV | dtu.dk |
| X-ray Absorption (C 1s NEXAFS) | C2v' | Energy separation between 1st and 2nd peak | ~1.3 eV | dtu.dk |
| X-ray Absorption (C 1s NEXAFS) | D3 | Distinct feature | ~287.5 eV | dtu.dk |
| EELS (Sm M45 edges) | Sm@C78 | Peak positions shifted relative to Sm3+ | Lower binding energy | researchgate.netnih.gov |
| UV-Vis-NIR Absorption | Sm@C78 | Onset of absorption | ~2600 nm (~0.5 eV) | nih.gov |
Chemical Reactivity and Derivatization Strategies for Fullerene C78
Endohedral Fullerene C78 Complexes: Synthesis and Characterization
Encapsulation of Metal Atoms within Fullerene C78 Cages (Metallofullerenes)
The hollow interior of the C78 fullerene cage is capable of encapsulating one or more metal atoms, forming structures known as endohedral metallofullerenes (EMFs). acs.org The formation and stability of these complexes are heavily influenced by a significant transfer of electrons from the encapsulated metal atom(s) to the carbon cage. acs.org This charge transfer is a defining characteristic of EMFs and dictates many of their chemical and physical properties. acs.org
Systematic investigations have been conducted on various dimetal endohedrals, including M₂@D₃h(5)-C₇₈, revealing that the positions and movements of the encapsulated metal atoms vary significantly depending on the cage structure and the number of atoms. acs.org Theoretical studies on actinide-based EMFs, such as M@C₇₈ where M is Uranium (U) or Thorium (Th), have shown that the encapsulated metal has a profound effect on the stability of different C₇₈ isomers. nih.gov For instance, in the IPR (Isolated Pentagon Rule) isomers M@D₃h(24109)-C₇₈ and M@C₂v(24107)-C₇₈, actinide metals tend to bond with sumanene-type hexagonal rings within the cage. nih.gov
Formation and Investigation of Clusterfullerenes of C₇₈
Beyond single metal atoms, the C₇₈ cage can encapsulate small clusters of atoms, forming clusterfullerenes. These complexes exhibit intricate interactions between the internal cluster and the surrounding carbon framework.
Sc₂O@C₇₈: Two isomers of the scandium oxide clusterfullerene, Sc₂O@C₂ᵥ(3)-C₇₈ and Sc₂O@D₃h(5)-C₇₈, have been successfully synthesized and isolated. acs.org These two isomers are notably related by a single-step Stone-Wales transformation, providing significant insight into fullerene formation mechanisms. acs.orgnih.gov Crystallographic analysis shows that in both isomers, the endohedral scandium ions are strongly bonded to the nih.govnih.gov-junctions of pyracylene patches on the cage's inner surface. acs.org
Ti₂S@C₇₈: The synthesis of a titanium sulfide (B99878) fullerene, Ti₂S@C₇₈, demonstrates the encapsulation of a non-group-III metal sulfide cluster. utep.edu This compound has been isolated using multistage HPLC and characterized by mass spectrometry and UV-Vis-NIR absorption spectroscopy. utep.edu Its electrochemical properties have also been investigated using cyclic voltammetry. utep.edu
U/Th@C₇₈: Density functional theory (DFT) calculations combined with statistical thermodynamic analyses have been performed on M@C₇₈ (M = U, Th). nih.gov These studies predict that isomers such as M@D₃h(24109)-C₇₈ and M@C₂v(24107)-C₇₈ possess significant thermodynamic stability, suggesting their potential for experimental synthesis. nih.gov
Sc₃N@C₇₈: The trimetallic nitride fullerene Sc₃N@C₇₈ is a well-studied clusterfullerene. It preferentially encapsulates within the D₃h isomer of the C₇₈ cage. researchgate.net The internal Sc₃N cluster has been found to exert regiocontrol over the addition of external chemical groups to the fullerene cage. nih.gov Density functional calculations indicate a strong linkage between the scandium ions and three [6:6] ring junctions of pyracylene patches at the midsection of the fullerene cage. acs.org
Synthesis Methods for Endohedral Fullerene C₇₈
The primary method for producing macroscopic quantities of endohedral fullerenes is the electric arc discharge technique, which involves the vaporization of graphite (B72142) electrodes in a controlled atmosphere. researchgate.netnih.gov
Modified Arc-Discharge Techniques
To synthesize endohedral C₇₈ complexes, the standard arc-discharge method is modified. This typically involves packing a hollow graphite anode with a mixture of graphite powder and a metal oxide or other precursor of the species to be encapsulated. acs.orgresearchgate.net For example, in the synthesis of Sc₂O@C₇₈ isomers, the graphite anode was filled with a mixture of Sc₂O₃ and graphite powder. acs.org The vaporization of this composite rod is carried out under a DC arc in a helium atmosphere, often mixed with a reactive gas to facilitate cluster formation. acs.orgnih.gov For instance, a He/CO₂ atmosphere was used for Sc₂O@C₇₈ synthesis. acs.org The resulting soot, containing a mixture of empty and endohedral fullerenes, is then collected and the desired compounds are extracted using solvents like chlorobenzene. acs.org The final isolation and purification are typically achieved through multi-stage high-performance liquid chromatography (HPLC). utep.edu
Key Parameters in Arc-Discharge Synthesis:
| Parameter | Influence on Synthesis | Reference |
|---|---|---|
| Anode Composition | The ratio of metal oxide to graphite powder is crucial for yield. | acs.org |
| Helium Pressure | Facilitates collisions between carbon atoms, enhancing fullerene formation. Varying pressure affects the yield of specific EMFs. | mdpi.com |
| Reactive Gas | Can be used to form specific clusters, such as nitrides (using N₂) or oxides (using CO₂). | acs.orgnih.gov |
| Arc Current | Affects the plasma temperature and vaporization rate. | iosrjournals.org |
Structural Characterization of Encapsulated Species and Host-Cage Interactions
Single-crystal X-ray diffraction is the definitive method for elucidating the precise structure of endohedral C₇₈ complexes. However, obtaining single crystals of sufficient quality can be challenging due to the rotational disorder of the fullerene molecules in the crystal lattice. acs.org This issue is often circumvented by co-crystallizing the fullerene with a host molecule, such as Ni(II)(OEP) (octaethylporphyrin), which helps to fix the fullerene's position. frontiersin.org
Crystallographic studies of Sc₂O@C₂ᵥ(3)-C₇₈ and Sc₂O@D₃h(5)-C₇₈ revealed the exact cage isomers and the positions of the internal cluster. acs.org The Sc ions are bonded to the cage at specific nih.govnih.gov junctions, indicating a strong host-cage interaction. acs.org Similarly, the structure of Sc₃N@C₇₈ has been confirmed by X-ray analysis, showing the planar Sc₃N unit inside the D₃h cage. researchgate.netacs.org These structural analyses confirm that the encapsulated species are not passive guests but actively interact with and are influenced by the electronic structure of the fullerene cage. The size and shape of the internal cluster can also play a significant role in determining the symmetry of the host cage. researchgate.net
Electronic Interactions and Charge Transfer in Endohedral C₇₈ Systems
A fundamental aspect of endohedral C₇₈ systems is the substantial electron transfer from the encapsulated metallic species to the fullerene cage. acs.orgmdpi.com This transfer results in a formal electronic structure that can be described as an internal cation and a cage anion.
For instance, theoretical studies on Sc₃NC@C₇₈ reveal an electronic structure of (Sc³⁺)₃(NC)³⁻@C₇₈⁶⁻, indicating a transfer of six electrons to the cage. acs.org In U@C₇₈ and Th@C₇₈, frontier molecular orbital analysis shows that both actinide atoms donate four electrons to the C₇₈ cage. nih.gov This charge transfer significantly alters the electronic properties of the fullerene cage, stabilizing isomers that might be unfavorable for the empty fullerene. researchgate.net
While it was traditionally believed that the transferred charge is delocalized over the surface of the carbon cage, more recent DFT studies suggest a more complex picture. aps.org For many metallofullerenes, the transferred charge is found to be highly localized inside the cage in the vicinity of the metal cations, a consequence of strong metal-cage interactions. aps.org This charge localization can influence the molecule's reactivity and conductivity. aps.orgacs.org The interplay between the encapsulated species and the cage is crucial; the internal cluster's charge dictates the preferred cage isomer, and the cage's electronic structure influences the cluster's geometry and position.
Thermodynamic Stability of Endohedral Fullerene C₇₈ Complexes
The thermodynamic stability of endohedral C₇₈ complexes is a critical factor determining which isomers are predominantly formed during synthesis. Theoretical calculations combined with statistical thermodynamics are powerful tools for predicting the most stable structures at the high temperatures of fullerene formation. nih.govnih.gov
Studies on Sc₂O@C₇₈ have identified two IPR-satisfying isomers, Sc₂O@D₃h(24109)-C₇₈ and Sc₂O@C₂v(24107)-C₇₈, as having prominent thermodynamic stability in the typical temperature range for fullerene formation. nih.gov Significantly, these two stable structures are linked by a single Stone-Wales transformation, suggesting a plausible pathway for interconversion. nih.gov
For actinide-containing fullerenes like U@C₇₈ and Th@C₇₈, calculations show that besides the common IPR isomers, other isomers with adjacent pentagons or even a heptagon ring can be thermodynamically favorable. nih.gov This indicates that the strong electronic interaction from the encapsulated metal can stabilize fullerene cages that violate the Isolated Pentagon Rule, which is a governing principle for the stability of empty fullerenes. acs.org The choice of the encapsulated metal atom can completely affect the stability of the endohedral fullerene isomers. nih.gov
Predicted Stable Isomers for M@C₇₈ (M=U, Th)
| Isomer | Key Structural Feature | Predicted Stability | Reference |
|---|---|---|---|
| M@D₃h(24109)-C₇₈ | IPR Isomer | High | nih.gov |
| M@C₂v(24107)-C₇₈ | IPR Isomer | High | nih.gov |
| M@C₁(22595)-C₇₈ | Adjacent Pentagon Pair | Favorable | nih.gov |
| M@C₁(23349)-C₇₈ | Adjacent Pentagon Pair | Favorable at high temp. | nih.gov |
Strain Analysis of Encapsulated Clusters within C78 Cages
The encapsulation of a molecular cluster within a C₇₈ cage is a strongly exothermic process that involves significant interaction between the host and guest, leading to mutual structural distortions and strain. acs.org A formal transfer of six electrons from the scandium atoms to the fullerene cage occurs in Sc₃N@C₇₈, resulting in an electronic structure of (Sc³⁺)₃N³⁻@C₇₈⁶⁻. acs.org This charge transfer is a key factor in the stabilization of the endohedral complex, but it also induces strain.
Computational studies provide a quantitative measure of this strain. Geometric optimization of Sc₃N@C₇₈ indicates that the carbon cage expands to accommodate the Sc₃N unit. acs.org This expansion is a direct manifestation of the strain imposed by the encapsulated cluster. The six carbon atoms nearest to the scandium ions are the most pyramidalized in the molecule, with an average pyramidalization angle (θp) of 13.9°, significantly higher than the 11.6° found in C₆₀. utep.edu This increased pyramidalization reflects the localized strain at the points of interaction between the cluster and the cage.
The activation strain model has been used to analyze the reactivity of Sc₃N@C₇₈ compared to an empty C₇₈ cage. nih.gov This model reveals that the reduced reactivity of the endohedral complex is primarily due to a less stabilizing interaction between the deformed reactants along the reaction coordinate, a factor directly influenced by the internal triscandium nitride moiety. nih.gov
The strain is also evident in the energy barriers for cage transformations. For the isomeric pair Sc₂O@C₂ᵥ(3)-C₇₈ and Sc₂O@D₃h(5)-C₇₈, the calculated activation barrier for the Stone-Wales transformation that interconverts them is 145.5 kcal mol⁻¹ (6.31 eV). acs.org This is slightly lower than the barrier for the empty C₇₈ isomers (153.7 kcal mol⁻¹ or 6.67 eV), demonstrating that the charge transfer from the endohedral dopant reduces the energy required for cage rearrangement by modifying the strain landscape. acs.org
The following table presents computational data related to the strain and energetics of endohedral C₇₈ complexes.
| System | Property | Calculated Value |
|---|---|---|
| Sc₂O@C₂ᵥ(3)-C₇₈ ↔ Sc₂O@D₃h(5)-C₇₈ | Activation Barrier (SW Transformation) | 145.5 kcal mol⁻¹ (6.31 eV) |
| Empty C₂ᵥ(3)-C₇₈ ↔ Empty D₃h(5)-C₇₈ | Activation Barrier (SW Transformation) | 153.7 kcal mol⁻¹ (6.67 eV) |
| Sc₂O@C₂ᵥ(3)-C₇₈ | HOMO-LUMO Gap | 3.08 eV |
| Sc₂O@D₃h(5)-C₇₈ | HOMO-LUMO Gap | 2.51 eV |
Supramolecular Chemistry and Self Assembly of Fullerene C78
Host-Guest Chemistry Involving Fullerene C78
The unique size, shape, and electronic properties of this compound make it an intriguing guest molecule in the realm of host-guest chemistry. Its interactions with various host molecules are primarily driven by non-covalent forces such as van der Waals interactions, π-π stacking, and electrostatic forces. These interactions lead to the formation of stable supramolecular complexes with specific stoichiometries and geometries.
Encapsulation by Macrocycles and Molecular Cages
A variety of synthetic macrocycles and molecular cages have been developed to encapsulate this compound, leveraging principles of molecular recognition and shape complementarity. These host molecules create well-defined cavities that can selectively bind C78.
Calixarenes, a class of macrocyclic compounds, have demonstrated a strong affinity for higher fullerenes. nih.gov In particular, double-calix nih.govarenes, which feature two calix nih.govarene units linked by covalent bonds, create larger cavities that are complementary to molecules like C78. nih.gov Studies have shown that the association constants for the complexation of C78 with these double-calix nih.govarenes in toluene (B28343) can reach the order of 10^5 M⁻¹. nih.gov The syn isomer of an upper rim-bridged calixarene (B151959) has also shown very strong binding abilities for a range of higher fullerenes, including C78, even leading to the precipitation of the host-guest complexes. nih.gov
Another class of macrocycles, cycloparaphenylenes (CPPs), or "carbon nanorings," have also been investigated for their ability to coordinate with fullerenes. Theoretical studies using dispersion-corrected density functional methods have explored the complexation of nih.govCPP with a series of fullerenes, including C78. researchgate.net These studies suggest that dispersion is the primary stabilizing force, and fullerenes larger than C76 would be selectively encapsulated by nih.govCPP compared to smaller fullerenes. researchgate.net
Molecular cages, with their three-dimensional and rigid structures, offer another avenue for fullerene encapsulation. rsc.org These are often formed through self-assembly using dynamic covalent bonds or labile metal-ligand bonds. rsc.org Coordination networks constructed from an infinite array of octahedral M(6)L(4) cage subunits can act as "crystalline molecular sponges," absorbing fullerenes from solution. researchgate.net While much of the research has focused on C60 and C70, the principles extend to higher fullerenes, with the cavity size and shape dictating the selectivity.
The table below summarizes the association constants for the complexation of various macrocycles with higher fullerenes.
| Host Molecule | Guest Fullerene | Solvent | Association Constant (Kₐ) in M⁻¹ |
| Double-calix nih.govarene | C76 | Toluene | ~10⁵ |
| Double-calix nih.govarene | C78 | Toluene | ~10⁵ |
| Megalo-cavitand 47 | C60 | Toluene | 6.5 x 10⁴ |
| Megalo-cavitand 47 | C70 | Toluene | 1.2 x 10⁶ |
This table presents data on the binding affinities of specific host-guest systems, illustrating the strong interactions achievable between macrocycles and higher fullerenes. Data sourced from multiple studies. nih.govrsc.org
Selective Complexation Studies of this compound
Selective complexation is crucial for both fundamental studies and practical applications like purification. Research has focused on designing host systems that can differentiate between various fullerene isomers or between empty-cage fullerenes and endohedral metallofullerenes.
For instance, the carbon nanoring nih.govcycloparaphenylene ( nih.govCPP) has been theoretically shown to selectively encapsulate fullerenes larger than C76, which includes C78, over smaller fullerenes like C60 and C70. researchgate.net This selectivity is attributed to the optimal filling of the nanoring's cavity, which maximizes the stabilizing dispersion interactions. researchgate.net
In the realm of endohedral metallofullerenes, selective complexation can be achieved using Lewis acids. Metallic nitride fullerenes (MNFs), such as Sc₃N@C78, react readily with Lewis acids like AlCl₃ and FeCl₃, while empty-cage fullerenes are largely unreactive under the same conditions. nih.govresearchgate.net This difference in reactivity forms the basis for a selective precipitation method for purification. The reactivity order among different MNFs has been established, allowing for the separation of specific species from a mixture. nih.govresearchgate.net
Furthermore, studies with helical nanographene incorporating N-heterotriangulene and hexabenzocoronene subunits have shown complex formation with C78. nih.gov The stability and nature of these complexes are governed by the precise fit and noncovalent interactions between the concave surface of the nanographene and the convex surface of the fullerene. nih.gov
Self-Assembly of this compound into Supramolecular Architectures
This compound molecules can self-assemble into well-defined, ordered supramolecular structures. This process is driven by a delicate balance of intermolecular forces, and the resulting architecture can be controlled by manipulating experimental conditions.
A prominent method for inducing self-assembly is the liquid-liquid interfacial precipitation (LLIP) method. nih.govresearchgate.net In this technique, a solution of C78 in a "good" solvent is carefully layered with a "poor" solvent. At the interface between the two liquids, the slow diffusion and decrease in solubility cause the fullerene molecules to aggregate and crystallize into ordered structures. This method has been successfully used to create three-dimensional microstructures of C78. nih.govresearchgate.net The ability to form these architectures is a crucial step toward harnessing the properties of fullerenes on a larger scale. nih.gov The self-assembly process can be influenced by various factors, including the choice of solvents, the concentration of the fullerene solution, and the temperature, allowing for control over the morphology of the resulting supramolecular structures.
Fabrication of Three-Dimensional Microstructures of this compound
Building upon the principles of self-assembly, researchers have successfully fabricated distinct three-dimensional (3D) microstructures of this compound. The limited availability and isomeric complexity of higher fullerenes have made such studies challenging compared to those for C60 and C70. nih.govresearchgate.net
Using the facile liquid-liquid interfacial precipitation (LLIP) method, 3D micro-cubes and micro-dice of C78 have been created. nih.govresearchgate.net The formation of micro-cubes was achieved by controlling the concentration of C78 in trimethylbenzene (TMB) and the volume ratio of TMB to isopropanol (B130326) (IPA), which acts as the poor solvent. nih.govresearchgate.net An intriguing transformation was observed where simply shaking the solution containing the micro-cubes resulted in their conversion into micro-dice, each featuring an open hole on its crystal faces. nih.govresearchgate.net
Characterization of these microstructures using X-ray diffraction revealed a simple cubic unit cell with a lattice constant of 10.6 Å. nih.govresearchgate.net It was also found that molecules of the solvent, TMB, were intercalated within the crystals. nih.gov Significantly, these C78 cubic and dice-like microstructures demonstrated enhanced photoelectrochemical and photoluminescence properties when compared to the pristine C78 powder, suggesting potential applications in photodetectors and other photoelectric devices. nih.govresearchgate.net
| Microstructure | Fabrication Method | Key Parameters | Resulting Geometry |
| C78 Micro-cubes | Liquid-Liquid Interfacial Precipitation (LLIP) | C78 concentration in TMB; TMB:IPA volume ratio | Cubic |
| C78 Micro-dice | Mechanical Agitation of Micro-cube Solution | Shaking the solution | Dice-like with open holes |
This table outlines the fabrication process for different 3D microstructures of this compound, highlighting the influence of experimental conditions on the final morphology. nih.govresearchgate.net
Supramolecular Strategies for this compound Purification and Separation
The production of fullerenes typically yields a mixture of different cage sizes (C60, C70, C78, C84, etc.) and, for higher fullerenes like C78, a mixture of isomers. The separation and purification of a specific fullerene, such as C78, from this complex mixture is a significant challenge. Supramolecular chemistry offers innovative and efficient alternatives to traditional chromatographic techniques. rsc.org
Complexation with macrocyclic hosts is a key supramolecular strategy. Calixarenes, for example, can be used for selective extraction and precipitation. mdpi.com By designing calixarenes with cavities that are size- and shape-complementary to C78, it is possible to selectively bind and remove it from a solution containing other fullerenes. The reversibility of this complexation is crucial, allowing for the subsequent release and recovery of the purified fullerene. nih.govmdpi.com
For endohedral metallofullerenes, selective precipitation based on differing reactivity with Lewis acids has proven effective. As mentioned previously, Sc₃N@C78 can be separated from empty-cage fullerenes and other metallofullerenes by carefully controlling the reaction conditions with Lewis acids such as AlCl₃ or FeCl₃. nih.govresearchgate.net This method can be used alone for purification or in conjunction with high-performance liquid chromatography (HPLC) for higher purity. researchgate.net
Another approach involves chemical modification to facilitate separation. A novel strategy utilizes aminoalkanols to react with fullerene contaminants like C70, C76, C78, and C84 in carbon soot extracts. butler.edu The reaction renders these contaminants water-soluble due to the addition of a hydrophilic functional group, allowing them to be separated from the less reactive fullerenes that remain in the organic phase. butler.edu Similarly, chemical modification with iodine monochloride (ICl) has been suggested as a route to separate C78 isomers by first separating their halogenated derivatives, which can then be converted back to the parent fullerenes. researchgate.net These methods highlight the potential of combining covalent chemistry with supramolecular principles to achieve efficient fullerene purification.
Emerging Research Directions and Advanced Applications of Fullerene C78
Research into Fullerene C78 as Building Blocks for Advanced Materials
Fullerenes and their derivatives, including C78, have emerged as valuable building blocks for constructing functional carbon materials utilized in diverse fields such as sensors, liquid crystals, optoelectronics, catalysts, and energy conversion. rsc.org These unique structures are considered promising building blocks for future nanotechnology applications. researchgate.net Achieving highly ordered two-dimensional (2D) or three-dimensional (3D) fullerene materials involves numerous approaches. rsc.org Covalent cross-linking can establish robust 2D frameworks, while supramolecular chemistry principles are crucial for establishing order during synthesis and generating 3D van der Waals heterostructures. rsc.org
The preparation of 2D and 3D fullerene materials has seen significant progress. rsc.org Research highlights the potential of fullerene-based surface co-assemblies for developing advanced materials. rsc.org Studies have also investigated the formation of three-dimensional (3D) micro- and nanostructures of higher fullerenes like C78, although this area has been less explored compared to C60 and C70 due to limited sample amounts and their ellipsoidal isomeric structures. researchgate.net
Investigations of this compound in Advanced Electronic Devices Research
The electronic properties of this compound are of significant interest for the development of advanced electronic devices. cymitquimica.com Fullerenes, in general, are considered potential candidates for single-molecule electronic devices. mdpi.com Their high electron affinity makes them promising electron-acceptor materials in organic photovoltaic applications, such as flexible solar cells. lbl.gov Other potential applications in electronics include nanomemory devices and quantum computers. lbl.gov
Fullerenes can be used as sensing elements in electrochemical sensors due to their electrical properties. srhuebner.com The classes covering solid-state electronic devices using organic materials as the active part or hybrid devices of organic and inorganic structures represent a highly active area in fullerene patenting. srhuebner.com Research continues into utilizing fullerenes, including C78, in various electronic and optoelectronic applications. mdpi.com
Studies on Electrochemical Behavior and Electron Transfer Mechanisms of this compound
The electrochemical properties of fullerenes, including C78, are extensively studied, particularly their ability to accept electrons. mdpi.comelectrochem.org Cyclic voltammetry is a commonly used technique to reveal the redox processes of fullerenes, providing information about energy and electron transfer processes and their chemical reactions. mdpi.com
Higher fullerenes, such as C78, can undergo reversible one-electron reduction steps. electrochem.orgphotobiology.com The ability to reversibly add electrons has made fullerenes an important class of compounds. electrochem.org With an increase in the size of fullerenes, the number of possible oxidation and reduction routes also increases. mdpi.com Theoretical studies have also explored electron transfer processes between fullerenes and other molecules. nih.gov
Reversible electron oxidations and reductions have been observed for higher fullerenes like C76, C78, and C84 using techniques such as Osteryoung square wave voltammetry. colab.ws The exceptionally low reorganization energy of the fullerene core for reductions is associated with a high degree of charge delocalization, favoring forward electron transfer. photobiology.com
Development of Novel Synthetic Routes for Specific this compound Isomers
The synthesis of fullerenes typically results in a mixture of different fullerene cages and isomers. mdpi.com For C78, multiple isomers exist, and their production ratio can depend on the synthesis method. researchgate.netiupac.org Early studies using 13C NMR identified isomers of C78, and further research found additional isomers not initially reported. researchgate.net
Developing facile synthetic methods for the bulk-scale production of these materials with fully controlled structures is a significant challenge. researchgate.net While methods based on graphite (B72142) vaporization and burning hydrocarbons are frequently used, other interesting methods showing selectivity for a given number of carbon fullerenes have been reported, often based on planar polycyclic aromatic hydrocarbon precursor molecules. researchgate.net
Novel approaches are being developed for the preparative isolation of individual C78 fullerene isomers. researchgate.net One such approach involves chemical modification, like halogenation with ICl, to separate isomers through their derivatives, followed by thermal regeneration of the parent fullerenes. researchgate.net The isolation of specific C78 isomers provides insight into their stability and the fullerene formation mechanism. researchgate.net
Advancement of Large-Scale Purification and Isolation Methodologies for this compound
The main issue in fullerene synthesis is the extraction of fullerenes from the crude carbon soot obtained during the process, as different fullerenes and carbon allotropes are mixed together. mdpi.com The most typical extraction method involves solubilization in different solvents. mdpi.com
Purification of fullerenes, especially for specific isomers like those of C78, is crucial for their research and application. High-performance liquid chromatography (HPLC) has been a common method for purification, but it can be time-consuming and expensive, particularly for large-scale purification. nih.govmdpi.com
Significant efforts have been directed towards developing rapid and inexpensive non-chromatographic methods for large-scale purification of metallofullerenes, which can offer insights applicable to empty fullerenes like C78. nih.gov These methods include Lewis acid-based complexation, supramolecular methods, chemical/electrochemical reduction, and exohedral functionalization. nih.gov Lewis acid-based complexation is considered efficient for separating metallofullerenes from empty fullerenes, with separation efficiency influenced by the first oxidation potential. nih.gov Supramolecular methods are effective for separating fullerenes based on size and shape. nih.gov Exohedral functionalization also provides routes for efficient separation. nih.gov
Q & A
Q. What experimental methods are used to isolate and characterize different isomers of C78?
Isolation of C78 isomers typically employs high-performance liquid chromatography (HPLC) due to their distinct solubility and retention properties. For example, C78(1) (D3 symmetry) and C78(2/3) (C2v symmetry) are separated via toluene/hexane solvent systems and confirmed using ¹³C NMR spectroscopy . Structural characterization relies on single-crystal X-ray crystallography, as demonstrated for trifluoromethylated derivatives like C78(2)(CF₃)₁₀ and C78(3)(CF₃)₁₂, which reveal addition patterns and cage geometries .
Q. How does the isolated pentagon rule (IPR) govern the stability of C78 isomers?
The IPR dictates that stable fullerene isomers minimize adjacent pentagons. For C78, five IPR-compliant isomers exist: D3-C78(1), C2v-C78(2/3), and D3h-C78(4/5). C78(4) (D3h) is the least stable due to higher strain, while C78(1–3) are more abundant in soot extracts. Stability correlates with HOMO-LUMO gaps; for instance, C78(1) has a gap of ~1.5 eV, comparable to C70 .
Q. What synthesis conditions favor selective formation of specific C78 isomers?
Pressure-controlled graphite vaporization influences isomer distribution. For example, increasing inert gas pressure during synthesis enhances the yield of C2v’-C78(2) from 0% to 50%. This selectivity arises from kinetic control during cage formation rather than post-synthesis isomerization .
Advanced Research Questions
Q. How do discrepancies between theoretical predictions and experimental data for C78 electronic properties arise?
Density functional theory (DFT) often overestimates HOMO-LUMO gaps. For C78(4), DFT predicts a gap of 2.47 eV, but experimental data (e.g., electrochemical studies) suggest smaller gaps due to solvent effects and intermolecular interactions. Such gaps are measured via Osteryoung square wave voltammetry (OSWV), revealing oxidation/reduction potentials that vary between isomers .
Q. What methodological challenges exist in resolving structural ambiguities of low-solubility C78 isomers like D3h-C78(5)?
D3h-C78(5) is poorly soluble, necessitating derivatization (e.g., trifluoromethylation) for isolation. Structural confirmation requires synchrotron X-ray crystallography, as seen in C78(5)(CF₃)₁₂, where CF₃ groups stabilize the cage and enable diffraction analysis . Trapped ion mobility spectrometry (TIMS) offers an alternative, distinguishing isomers via collisional cross-section (CCS) differences (e.g., ΔCCS = 1 Ų between C78(1) and C78(2)) .
Q. How do Stone-Wales rearrangements (SWRs) impact the isomerization pathways of C78?
SWRs mediate interconversion between C78(2–5) isomers but not C78(1). For example, C78(2) (C2v) can transform into D3h-C78(5) via pyracylene-type bond rotations. However, SWRs are kinetically hindered at room temperature, as shown by pressure-dependent synthesis studies .
Q. What computational strategies reconcile contradictions in NMR data for C78 derivatives?
Theoretical ¹³C NMR chemical shift calculations (using spiral algorithms and DFT) match experimental data to assign cage symmetries. For example, C78(1)(CF₃)₁₄ exhibits distinct NMR signals due to its D3 symmetry, contrasting with C2v isomers . Discrepancies in peak intensities often arise from dynamic Jahn-Teller distortions in solution .
Q. How do endohedral clusters (e.g., Sc₃N@C78) alter host-guest interaction dynamics compared to empty C78?
Encapsulation of Sc₃N increases the electron affinity of C78, shifting its redox potentials. Computational studies show that Sc₃N@C78 exhibits stronger π-π interactions with concave hosts (e.g., corannulene) due to charge transfer, unlike empty C78, which relies on van der Waals forces .
Methodological Notes
- Data Contradictions : Electrochemical data for C78 isomers may overlap (e.g., oxidation peaks at 0.70–0.95 V), requiring tandem techniques like HPLC-OSWV for deconvolution .
- Advanced Separation : TIMS outperforms HPLC in speed and theoretical comparability but requires calibration with DFT-derived CCS values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
